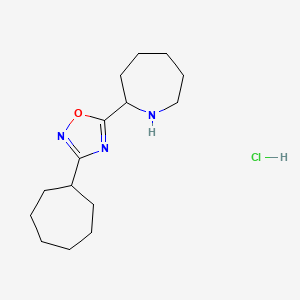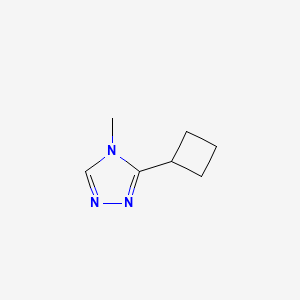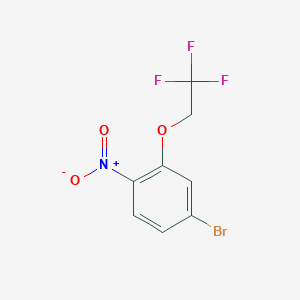
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
Overview
Description
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, also known as 4-BNTEB, is a synthetic compound with a wide range of applications, particularly in the field of scientific research. 4-BNTEB has been studied for its potential as a reagent in organic synthesis, a catalyst in chemical reactions, and a tool for studying biological systems.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
The chemical structure and reactivity of compounds similar to 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene have been studied extensively, providing insights into their applications in synthetic chemistry and material sciences. For instance:
Aryne Route to Naphthalenes : Arynes, highly reactive intermediates in organic chemistry, are utilized to synthesize naphthalene derivatives. A study by Schlosser and Castagnetti (2001) explored the generation of arynes from various precursors, including bromo-substituted benzene derivatives, and their subsequent reactions to produce naphthalenes and related compounds, highlighting the synthetic versatility of arynes in creating complex aromatic systems (Schlosser & Castagnetti, 2001).
Amination of Nitrobenzenes : The study of direct amination of nitrobenzene derivatives, as demonstrated by Pastýříková et al. (2012), provides valuable insights into the modification of aromatic compounds. Their work on the conversion of nitro(pentafluorosulfanyl)benzenes to aniline derivatives through vicarious nucleophilic substitution outlines a methodology potentially applicable to similar nitro-substituted benzene compounds (Pastýříková et al., 2012).
Conformational Analysis : Research by Chachkov et al. (2008) on substituted nitroethenes, including bromo-nitro derivatives, offers insights into the conformational dynamics of these molecules in different solvents, which is crucial for understanding their reactivity and interactions in various chemical environments (Chachkov et al., 2008).
Crystal Structure Analysis : Studies on the crystal structures of various bromo-nitro benzene derivatives, such as those conducted by Jasinski, Butcher, and their colleagues, help elucidate the molecular geometry, intermolecular interactions, and potential for material applications of these compounds (Jasinski et al., 2010).
Formation of Ion-pair Charge Transfer Complexes : Research by Yao et al. (2008) on ion-pair charge transfer complexes involving benzylidene-1-aminopyridinium derivatives and their intense absorption in the near IR region highlights the potential application of bromo-nitro benzene derivatives in creating materials with unique optical properties (Yao et al., 2008).
properties
IUPAC Name |
4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVLHYIEAYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




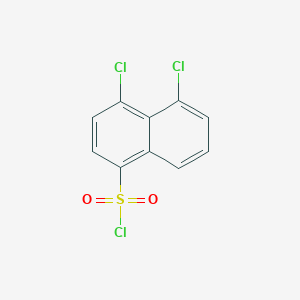
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)

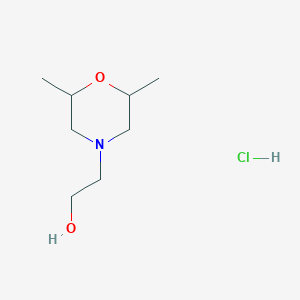


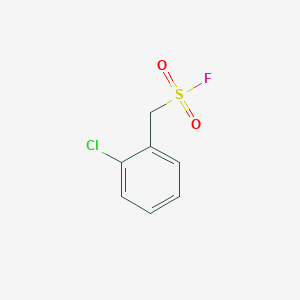
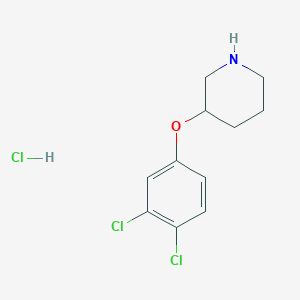
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
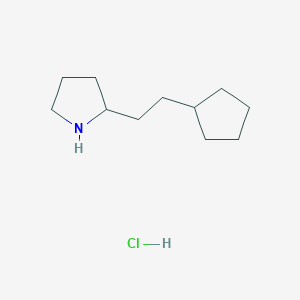
![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)
